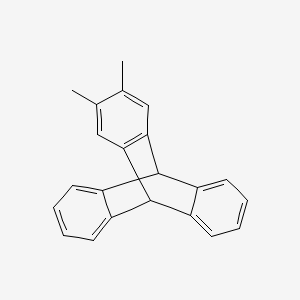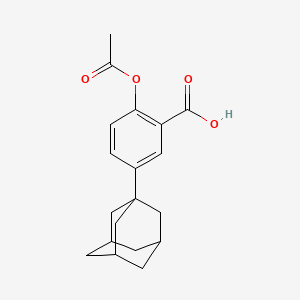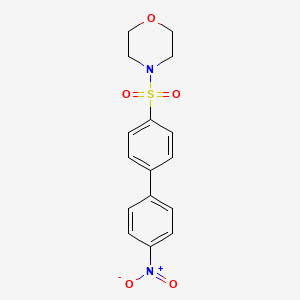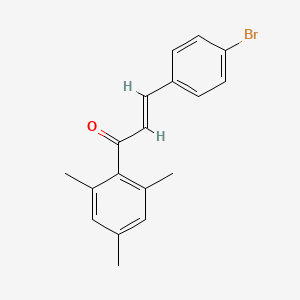
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. This compound is a derivative of anthracene, which is known for its applications in organic electronics and photophysical studies . The unique structure of this compound includes a benzeno ring fused to the anthracene core, with additional methyl groups at the 2 and 3 positions, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- typically involves the reaction of anthracene derivatives with methylating agents. One common method includes the reaction of anthraquinone with methyl iodide in the presence of a Grignard reagent, followed by reduction with zinc powder and thiourea in acetic acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the compound meets the required specifications for its applications .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Aromatic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and other polycyclic aromatic compounds. These products have significant applications in organic synthesis and materials science .
Applications De Recherche Scientifique
9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.
Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and sensing.
Photon Upconversion: Utilized in triplet–triplet annihilation upconversion systems to enhance the efficiency of light-harvesting devices.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- exerts its effects is primarily through its interaction with light and its ability to undergo various photophysical processes. The compound absorbs light and undergoes electronic transitions that can lead to fluorescence or energy transfer processes. These properties make it valuable in applications such as OLEDs and photon upconversion systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethyl-1,2-benzanthracene: Another PAH with similar structural features but different substitution patterns.
9,10-Dihydro-9,10-(1,2-benzeno)anthracene-1,4-dione: A related compound with additional functional groups that alter its chemical properties.
Uniqueness
What sets 9,10-(1,2-Benzeno)anthracene, 2,3-dimethyl-9,10-dihydro- apart is its specific substitution pattern and the presence of the benzeno ring, which significantly influences its photophysical properties and reactivity. This makes it particularly suitable for applications in organic electronics and photophysical studies .
Propriétés
Formule moléculaire |
C22H18 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4,5-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H18/c1-13-11-19-20(12-14(13)2)22-17-9-5-3-7-15(17)21(19)16-8-4-6-10-18(16)22/h3-12,21-22H,1-2H3 |
Clé InChI |
OBAQDOIKWAMJOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
![N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B11708391.png)
![(8E)-8-[4-(dimethylamino)benzylidene]-4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione](/img/structure/B11708399.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-[(morpholin-4-YL)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11708436.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)
![1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol](/img/structure/B11708454.png)

![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)

